molecular formula C6H3ClFNO4S B1440251 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride CAS No. 1146290-36-9

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1440251
CAS No.: 1146290-36-9
M. Wt: 239.61 g/mol
InChI Key: FNCNMVPZFVXQTL-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with amino acid residues in proteins, leading to the formation of sulfonamide bonds . This interaction can alter the activity of enzymes, either inhibiting or enhancing their function. For instance, this compound can inhibit proteases by binding to their active sites, thereby preventing substrate access .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases, which are crucial for signal transduction . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound can undergo hydrolysis, leading to the formation of 2-Fluoro-4-nitrobenzenesulfonic acid . This degradation product can still interact with biomolecules but may have different effects compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism . It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, this compound can interact with specific biomolecules, exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-fluorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. The fluorine atom can influence the reactivity and stability of the compound, making it distinct from other sulfonyl chlorides .

Properties

IUPAC Name

2-fluoro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCNMVPZFVXQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-36-9
Record name 2-Fluoro-4-nitrobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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